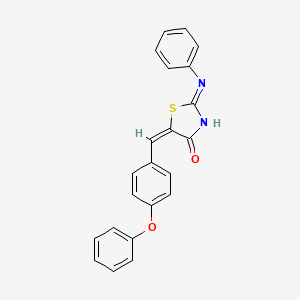
2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is an organic compound that features both acetylamino and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate typically involves multi-step organic reactions. One common method includes the acetylation of aniline derivatives followed by sulfonation and bromination. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 2-Acetylamino-5-bromo-4-methylpyridine
Uniqueness
2-(Acetylamino)phenyl 4-bromo-3-methoxybenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for versatile modifications, making it a valuable compound in synthetic and applied chemistry.
Properties
Molecular Formula |
C15H14BrNO5S |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
(2-acetamidophenyl) 4-bromo-3-methoxybenzenesulfonate |
InChI |
InChI=1S/C15H14BrNO5S/c1-10(18)17-13-5-3-4-6-14(13)22-23(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RTDAKOVDRRNIEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13378794.png)
![(5Z)-2-(3-chloroanilino)-5-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378810.png)
![(5E)-5-[(3,5-diiodo-4-prop-2-ynoxyphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378817.png)
![propyl 4-[(1H-indol-3-ylmethylene)amino]benzoate](/img/structure/B13378821.png)
![ethyl 2-[4-[(E)-[2-(2,3-dichloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenoxy]acetate](/img/structure/B13378825.png)
![ethyl (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378838.png)

![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378840.png)
![5-({2-[(4-Chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl 4-methylbenzoate](/img/structure/B13378845.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-methyl-2-(4-morpholin-4-ylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13378850.png)
![ethyl (5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378853.png)
![2-[(3,4-Dihydroxybenzylidene)amino]benzamide](/img/structure/B13378860.png)
